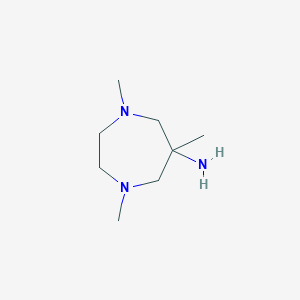

1,4,6-Trimethyl-1,4-diazepan-6-amine

Description

Historical Context and Significance of Cyclic Amine Chemistry

The study of cyclic amines, nitrogen-containing heterocyclic compounds, has been a pivotal area of organic chemistry for over a century. nih.gov Their prevalence in a myriad of natural products, from alkaloids to vitamins, spurred early investigations into their isolation, structure elucidation, and synthesis. britannica.com The development of synthetic methodologies for cyclic amines has been instrumental in the advancement of medicinal chemistry, leading to the discovery of numerous therapeutic agents. nih.gov The ability of the nitrogen atom in these rings to act as a nucleophile, a base, and a ligand for metal ions has made them indispensable building blocks in organic synthesis and materials science. organic-chemistry.org Over the decades, a vast arsenal (B13267) of synthetic methods has been developed for the construction of these rings, ranging from classical condensation reactions to modern catalytic approaches. organic-chemistry.org

Overview of the 1,4-Diazepane Ring System in Organic and Organometallic Chemistry

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at the 1- and 4-positions. researchgate.net This scaffold is of significant interest due to its conformational flexibility and its presence in various biologically active compounds. semanticscholar.orgresearchgate.net In organic synthesis, substituted 1,4-diazepanes serve as versatile intermediates for the construction of more complex molecular architectures. jocpr.comresearchgate.net A variety of synthetic strategies have been developed for their preparation, often involving the cyclization of suitable diamine and dicarbonyl precursors or related synthons. nih.govnih.govacs.org

In the realm of organometallic chemistry, 1,4-diazepane derivatives have been extensively explored as ligands for a wide range of transition metals and rare-earth elements. nih.gov The two nitrogen atoms can coordinate to a metal center, forming stable chelate complexes. The steric and electronic properties of these complexes can be fine-tuned by introducing substituents on the carbon and nitrogen atoms of the diazepane ring. This tunability has led to their application in catalysis, where they can influence the activity and selectivity of metal-catalyzed reactions. rsc.orgrsc.org

Structural Specificity of 1,4,6-Trimethyl-1,4-diazepan-6-amine within Cyclic Amine Chemistry

The structure of this compound is characterized by several key features that distinguish it within the broader class of cyclic amines. These include:

A 1,4-Diazepane Core: A seven-membered ring with two nitrogen atoms, providing a flexible and coordinatively active scaffold.

N-Methylation: The presence of methyl groups on both nitrogen atoms (N1 and N4) significantly impacts the compound's properties. These groups increase the steric bulk around the nitrogen atoms and alter their basicity and nucleophilicity.

A Primary Amine: The amine group at the 6-position introduces an additional site for functionalization or coordination.

These structural elements collectively define a unique chemical entity with potential for specific applications in areas such as ligand design and synthetic chemistry.

Research Scope and Objectives Pertaining to this compound

While specific research dedicated to this compound is not prominent in the available literature, the structural features of the molecule suggest several potential avenues of investigation. Based on the known chemistry of related compounds, research objectives could include:

Synthesis and Characterization: The development of an efficient and stereoselective synthesis of the compound would be a primary objective. This would be followed by thorough characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate its precise three-dimensional structure and dynamic behavior in solution. ntu.edu.sgjove.comnih.govwhitman.eduacs.orgnih.govspectrabase.comresearchgate.net

Coordination Chemistry: A significant area of research would likely involve the exploration of its properties as a ligand for various metal ions. Studies would focus on the synthesis and characterization of its metal complexes, investigating the coordination modes and the influence of the ligand's steric and electronic properties on the geometry and reactivity of the resulting complexes. rsc.orgrsc.org

Catalytic Applications: Following the successful synthesis of its metal complexes, their potential as catalysts in various organic transformations could be investigated. The unique steric environment created by the trimethyl substitution pattern could lead to novel selectivity in catalysis.

Derivatization and Analogue Synthesis: The primary amine group at the 6-position provides a handle for further synthetic modifications. Research could focus on the synthesis of a library of derivatives to explore structure-activity relationships in various contexts.

Structure

2D Structure

Properties

CAS No. |

172092-33-0 |

|---|---|

Molecular Formula |

C8H19N3 |

Molecular Weight |

157.26 g/mol |

IUPAC Name |

1,4,6-trimethyl-1,4-diazepan-6-amine |

InChI |

InChI=1S/C8H19N3/c1-8(9)6-10(2)4-5-11(3)7-8/h4-7,9H2,1-3H3 |

InChI Key |

TXUZDIVBVWQQMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCN(C1)C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,6 Trimethyl 1,4 Diazepan 6 Amine and Its Precursors

Strategies for the Construction of the 1,4-Diazepane Core

The 1,4-diazepane scaffold is a key structural motif in various biologically active compounds. Its synthesis has been approached through several methodologies, primarily focusing on efficient ring-closure techniques and the design of suitable acyclic precursors.

The formation of the seven-membered 1,4-diazepane ring is most commonly achieved through intramolecular cyclization reactions. Various strategies have been developed to facilitate this ring closure, each with its own advantages in terms of efficiency and substrate scope.

One prominent method involves the reductive amination of dicarbonyl compounds with diamines, or the intramolecular cyclization of amino aldehydes or amino ketones. Asymmetric reductive amination has also been employed to produce chiral 1,4-diazepanes.

Another significant approach is the Mitsunobu reaction , which allows for the dehydrative cyclization of amino alcohols. This method is particularly useful for creating the diazepane ring under mild conditions.

The Huisgen 1,3-dipolar cycloaddition represents a powerful tool for constructing heterocyclic systems, including those containing the 1,4-diazepane moiety. This approach often utilizes the versatility of N-propargylamines as building blocks.

Furthermore, ring-closing metathesis (RCM) has been applied to the synthesis of unsaturated diazepine (B8756704) derivatives, which can subsequently be hydrogenated to the corresponding 1,4-diazepanes. This technique offers a high degree of functional group tolerance.

The table below summarizes some of the key ring-closure strategies for 1,4-diazepane synthesis.

| Reaction Type | Description | Key Features |

| Reductive Amination | Cyclization via formation of imines/enamines followed by reduction. | Widely applicable, can be stereoselective. |

| Mitsunobu Reaction | Dehydrative cyclization of amino alcohols. | Mild reaction conditions. |

| Huisgen Cycloaddition | 1,3-dipolar cycloaddition to form the heterocyclic ring. | High efficiency and regioselectivity. |

| Ring-Closing Metathesis | Formation of a double bond to close the ring, followed by hydrogenation. | Good functional group tolerance. |

The successful synthesis of the 1,4-diazepane core is highly dependent on the design and reactivity of the acyclic precursors. These precursors are typically linear molecules containing the necessary nitrogen and carbon atoms in the correct arrangement to facilitate intramolecular cyclization.

Commonly used precursors include:

Diamines and Dicarbonyls: The condensation of a 1,3-diamine with a 1,4-dicarbonyl compound (or its equivalent) is a classical approach. The reactivity of the carbonyl groups and the nucleophilicity of the amino groups are crucial for efficient cyclization.

N-propargylamines: These compounds serve as versatile building blocks in various cyclization reactions, including those forming the 1,4-diazepane ring nih.gov. Their reactivity is centered around the alkyne moiety, which can participate in various bond-forming processes.

Amino Alcohols and Amino Halides: These precursors are designed for cyclization via nucleophilic substitution or reactions like the Mitsunobu reaction. The leaving group ability (in the case of halides) or the hydroxyl group's reactivity is a key factor.

The design of these precursors often involves the use of protecting groups to prevent unwanted side reactions and to direct the cyclization to the desired product. The choice of protecting group is critical, as it must be stable under the reaction conditions for precursor synthesis and easily removable for the final cyclization step.

Direct Synthesis Routes to 1,4,6-Trimethyl-1,4-diazepan-6-amine

A plausible direct synthetic route to this compound involves the introduction of the 6-amino group via a nitro group precursor on a pre-formed diazepine ring, followed by reduction.

This strategy hinges on the synthesis of a 6-nitro-substituted diazepine intermediate, which is then subjected to catalytic hydrogenation to yield the desired 6-amino functionality. This approach is analogous to methods used for the synthesis of other amino-diazepines and related heterocyclic amines.

Based on established methodologies for the nitration of diazepine systems, the synthesis of 6-nitro-1,4,7-trimethyl-1,4-diazepine can be envisioned. For instance, 2,3-dihydro-1H-1,4-diazepinium salts have been successfully nitrated at the 6-position using a mixture of nitric and sulfuric acids. rsc.org This suggests that a suitably protected and activated 1,4,7-trimethyl-1,4-diazepine precursor could undergo a similar electrophilic nitration.

The general reaction scheme would involve the treatment of a 1,4,7-trimethyl-1,4-diazepine derivative with a nitrating agent to introduce the nitro group at the C6 position. The reaction conditions, such as temperature and the choice of nitrating agent, would need to be carefully controlled to achieve the desired regioselectivity and avoid over-nitration or degradation of the diazepine ring.

The reduction of the 6-nitro group to a 6-amino group can be achieved through catalytic hydrogenation. This is a common and efficient method for the reduction of nitroarenes and nitroalkenes to their corresponding amines. The selective hydrogenation of a nitro group in the presence of other reducible functional groups is also well-documented for related nitroperhydro-1,4-diazepines. nih.gov

The reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and selectivity.

Step 1: Nitration 1,4,7-trimethyl-1,4-diazepine precursor + Nitrating Agent → 6-Nitro-1,4,7-trimethyl-1,4-diazepine

Step 2: Hydrogenation 6-Nitro-1,4,7-trimethyl-1,4-diazepine + H₂/Catalyst → this compound

The successful implementation of this two-step sequence would provide a direct route to the target compound, this compound.

Multi-step Preparations and Derivatization from the this compound Ligand Moiety

The derivatization of the parent 1,4-diazepan-6-amine (B1415134) (DAZA) scaffold is a well-established strategy to introduce diverse functionalities. These multi-step preparations often involve the alkylation of the amine groups to create more complex ligand architectures. For instance, DAZA can be alkylated with 2-hydroxybenzyl pendant arms to yield hexadentate chelators suitable for coordinating radiometals like 68Ga. This process typically begins with a one-pot synthesis involving a carbonyl amine condensation of DAZA with a substituted 2-hydroxybenzaldehyde, followed by reductive amination with a reducing agent such as sodium borohydride (B1222165). researchgate.net The reaction conditions can be controlled to favor the formation of mono-, di-, or the desired tri-alkylated products. researchgate.net

While specific multi-step derivatizations starting directly from this compound are not extensively detailed in the reviewed literature, the methodologies applied to the parent DAZA structure provide a foundational framework for such synthetic transformations. These would likely involve similar principles of N-alkylation and other functional group manipulations.

Synthesis of Functionalized Derivatives of this compound

The functionalization of the this compound core allows for the fine-tuning of its chemical and physical properties, leading to a wide array of derivatives with specific applications.

N-(2-Pyrrolidin-1-ylethyl)-1,4,6-trimethyl-1,4-diazepan-6-amine Derivatives

The synthesis of N-(2-Pyrrolidin-1-ylethyl)-1,4,6-trimethyl-1,4-diazepan-6-amine and its derivatives is of interest for their use as ligands in the formation of metal complexes. These derivatives can be prepared through standard alkylation procedures, where the secondary amine of the pyrrolidine (B122466) moiety is introduced onto the diazepane core. The resulting ligand, often denoted as HL, can then react with metal precursors, such as M(CH₂Ph)₃(THF)₃ (where M = Sc, Y, La), to form dibenzyl complexes. These complexes, in turn, can be converted into cationic monobenzyl species. Such derivatives have been explored for their catalytic activity, for example, in the Z-selective linear head-to-head dimerization of phenylacetylenes.

Silylated Amino Derivatives (e.g., N-[dimethyl(phenyl)silyl]-1,4,6-trimethyl-1,4-diazepan-6-amine)

The introduction of a silyl (B83357) group, such as the dimethyl(phenyl)silyl group, onto the amino functionality of this compound can be achieved through various silylation methods. A common approach involves the use of a silyl halide, like chlorodimethylphenylsilane, in the presence of a base to neutralize the generated acid. The reaction is typically carried out in an aprotic solvent. The silylation of amines is a well-established technique to protect the amino group or to modify the electronic and steric properties of the molecule. The reactivity of the chlorosilane and the choice of base and solvent are crucial for achieving high yields and avoiding side reactions.

Nitro-Substituted Diazepine Derivatives (e.g., 1,4,6-trimethyl-6-nitro-1,4-diazepine)

The synthesis of nitro-substituted diazepine derivatives can be accomplished through various synthetic strategies. One approach involves the conversion of a suitable precursor, such as N,N'-Dibenzyl-6-hydroxymethyl-6-nitroperhydro-1,4-diazepine, into a nitronate via a retro-Henry reaction. nih.govacs.org This intermediate can then undergo a Michael reaction with acrylic derivatives or a Mannich reaction with different amines to introduce substituents at the 6-position, ultimately leading to 6-substituted 6-nitroperhydro-1,4-diazepines. nih.govacs.org Another method involves the direct nitration of a 2,3-dihydro-1H-1,4-diazepinium salt at the 6-position using a mixture of nitric and sulfuric acids. rsc.org The resulting 6-nitro derivative can then be reduced to the corresponding 6-amino compound. rsc.org These methods provide pathways to introduce a nitro group onto the diazepine ring, which can serve as a versatile functional group for further transformations.

Related Diazepanone Derivatives (e.g., 1-azido-2,2,7-trimethyl-1,4-diazepan-5-one, 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride)

The synthesis of related diazepanone derivatives introduces a carbonyl group into the diazepine ring system. For instance, 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride can be synthesized by the reaction of 1,1-dimethyl-1,3-propylenediamine with ethyl chloroacetate. researchgate.net

The introduction of an azido (B1232118) group can be achieved through nucleophilic substitution reactions. For example, azetidine-fused 1,4-benzodiazepine (B1214927) compounds can undergo ring-opening with sodium azide (B81097) (NaN₃) to produce azido-functionalized diazepine derivatives. nih.gov While a direct synthesis for 1-azido-2,2,7-trimethyl-1,4-diazepan-5-one is not explicitly detailed, these general methodologies for introducing azido groups into related heterocyclic systems suggest plausible synthetic routes.

Application as Building Blocks for Compound Libraries

The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The ability to selectively functionalize the different nitrogen atoms of the diazepine ring makes it an excellent building block for the creation of compound libraries. For example, a generic protocol has been developed to prepare a library of polydentate ligands based on the 6-amino-6-methyl-1,4-perhydrodiazepine (AMPED) core. This allows for the synthesis of a variety of chelators capable of binding metal ions for diagnostic imaging techniques. The combinatorial synthesis of a 1,4-benzodiazepine library has also been demonstrated, utilizing 2-aminobenzophenones, amino acids, and alkylating agents as the building blocks. researchgate.net This approach enables the rapid generation of a large number of structurally diverse derivatives for high-throughput screening. researchgate.net

Analogous Synthetic Pathways for Related Cyclic Amines

The synthesis of cyclic amines with similar structural motifs, such as substituted 1,4-diazacycloheptanes and 1,4,7-triazacyclononanes, offers valuable insights into the potential strategies for constructing the target molecule. These pathways often involve cyclization reactions to form the heterocyclic core, followed by functionalization.

The core structure of the target compound is a substituted 1,4-diazepan-6-amine, also known as 1,4-diazacycloheptane-6-amine. Synthetic strategies for derivatives of this ring system are therefore highly relevant.

A key precursor for many derivatives is 1,4-diazepan-6-amine (DAZA). royalsocietypublishing.orgnih.gov One notable synthetic approach involves a seven-step procedure starting from ethane-1,2-diamine and 2,3-dibromo-1-propanol. researchgate.net Once the DAZA core is obtained, it can be functionalized. For instance, a one-pot synthesis has been developed to produce N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA chelators. nih.gov This method proceeds through a carbonyl amine condensation of DAZA with specific 4-alkoxy-2-hydroxybenzaldehydes, followed by a reductive amination step using sodium borohydride. royalsocietypublishing.orgnih.gov This process can yield mono-, di-, or the desired tri-alkylated DAZA compounds, with research focused on controlling the reaction to maximize the formation of the tri-alkylated product. royalsocietypublishing.orgnih.gov

Another sophisticated method focuses on creating chiral derivatives. An efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine has been reported. rsc.org This pathway begins with optically active aziridines derived from D- or L-serine. The key step is an intramolecular reductive cyclization of a chiral 2,3-diaminopropionic ester intermediate, which forms the diazepine ring with high optical purity. rsc.org This demonstrates a method for controlling stereochemistry and introducing different substituents at the nitrogen and carbon atoms of the ring.

| Method | Starting Materials | Key Steps | Key Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Functionalization of DAZA | 1,4-Diazepane-6-amine (DAZA), 4-alkoxy-2-hydroxybenzaldehydes | Carbonyl amine condensation; Reductive amination | Sodium borohydride (NaBH₄) | N,1,4-tri-substituted DAZA derivatives | royalsocietypublishing.orgnih.gov |

| Asymmetric Synthesis | Optically active aziridine-2-carboxylates (from Serine) | Treatment with an ethylenediamine (B42938) derivative; Intramolecular reductive cyclization | - | Chiral 6-amino-1,4-disubstituted-1,4-diazepines | rsc.org |

1,4,7-Triazacyclononane (B1209588) (TACN) is a related cyclic amine whose synthetic pathways have been extensively studied and can serve as a model for constructing multi-nitrogen heterocyclic rings.

The classic approach to TACN synthesis is the Richman-Atkins method, which involves the cyclization of a 1,4,7-tritosamide with ethylene (B1197577) glycol ditosylate. sigmaaldrich.com However, this method can have limitations in terms of yield and conditions. More recent and efficient protocols have been developed. One such method involves the reaction of diethylenetriamine (B155796) with chloroacetaldehyde, which proceeds through a bicyclic aminal intermediate. researchgate.netresearchgate.net This protocol is advantageous as it does not require a direct, high-dilution cyclization step. researchgate.net

For creating N-substituted analogs, such as the widely used 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃-TACN), a common strategy involves alkylation after the TACN ring has been formed and the protecting groups (like tosyl groups) have been removed. google.com An improved process allows for the deprotection and subsequent alkylation to occur within a single reaction vessel, enhancing efficiency. google.com

A "crab-like" cyclization has also been reported for synthesizing TACN derivatives with bulky or chiral substituents that are difficult to produce using classical methods. researchgate.net Furthermore, functionalization of the carbon backbone of the TACN ring has been achieved, leading to compounds like C-aminomethyl-TACN, which is a precursor for valuable bifunctional chelating agents. researchgate.netresearchgate.net This C-functionalization is analogous to the C6-amine group in the target diazepane structure.

| Method | Key Precursors | Cyclization Strategy | Key Features | Reference |

|---|---|---|---|---|

| Richman-Atkins Type | Tosylated linear triamines | Reaction with ethylene glycol ditosylate | Classic, well-established method | sigmaaldrich.com |

| Bicyclic Aminal Intermediate | Diethylenetriamine, Chloroacetaldehyde | Formation and cleavage of a bicyclic aminal | High efficiency, avoids direct cyclization | researchgate.netresearchgate.net |

| "Crab-like" Cyclization | bis(chloroacetyl)ethylenediamine | Reaction with a primary amine | Effective for bulky and chiral N-substituents | researchgate.net |

| Post-Cyclization N-Alkylation | 1,4,7-Triazacyclononane (TACN) | - | Deprotection followed by alkylation (e.g., methylation) | google.com |

Spectroscopic Characterization Methodologies for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental NMR data (¹H NMR, ¹³C NMR, or other multidimensional NMR data) for 1,4,6-Trimethyl-1,4-diazepan-6-amine has been found in the searched scientific literature.

Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Specific IR and Raman spectra for this compound are not available in published research or spectral databases.

Mass Spectrometric Analysis for Molecular Mass and Fragmentation Patterns

There is no available mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound in the public domain.

Should research containing the synthesis and characterization of this compound be published in the future, this article can be updated to include the specific spectroscopic data and analysis as originally requested.

Coordination Chemistry of 1,4,6 Trimethyl 1,4 Diazepan 6 Amine and Its Derivatives

Ligand Design and Denticity

The 6-amino-6-methyl-1,4-diazepine framework serves as a readily accessible and versatile scaffold for creating ligands with varying denticity and electronic properties. This adaptability allows for the synthesis of both neutral and monoanionic ligands capable of supporting a range of metal complexes, including cationic group 3 metal alkyl catalysts. rsc.org

The fundamental 1,4-diazepan-6-amine (B1415134) structure functions as a classic tridentate ligand, coordinating to a metal center through its three nitrogen atoms. This N,N',N''-coordination mode is a common feature for this class of compounds. Derivatives such as 6-amino-6-methylperhydro-1,4-diazepine (AAZ) also exhibit this tridentate behavior. nih.govresearchgate.net The core structure provides a facially coordinating, or fac-κ³, arrangement, which is crucial for stabilizing specific geometries in the resulting metal complexes. acs.org

Monoanionic versions of these ligands can be prepared, further enhancing their coordination capabilities. For instance, two monoanionic fac-κ³ tridentate ligands based on the 1,4,6-trimethyl-1,4-diazepine backbone have been synthesized: [6-RN-1,4,6-trimethyl-1,4-diazepine]⁻, where the substituent 'R' can be varied (e.g., R = CH₃ or PhMe₂Si). acs.org This modification allows the ligand to act as a six-electron donor, suitable for supporting cationic metal centers. rsc.org

The inherent versatility of the 1,4-diazepan-6-amine backbone allows for its convenient extension into tetradentate ancillary ligands. rsc.org By functionalizing the exocyclic primary amine, it is possible to introduce an additional donor group, thereby increasing the ligand's denticity. This approach has been used to create unsymmetrical, functionalized ligands. For example, a derivative of 6-amino-6-methylperhydro-1,4-diazepine (AAZ) has been synthesized to create novel tetradentate systems. nih.gov These modifications provide access to a broader range of coordination geometries and can influence the stability and reactivity of the resulting metal complexes. rsc.org

The chelate properties of ligands based on the 1,4-diazepan-6-amine framework have been compared to those of the well-studied macrocyclic ligand, 1,4,7-triazacyclononane (B1209588) (TACN). While both are tridentate nitrogen-donor ligands, there are significant differences in the stability of their metal complexes.

Complexes with ligands like 6-amino-6-methylperhydro-1,4-diazepine (AAZ) are considered to be mimics of TACN complexes in some respects. nih.govresearchgate.net However, a key distinction lies in the kinetic stability of the complexes. Because the 1,4-diazepan-6-amine backbone is not a fully macrocyclic structure like TACN, the kinetic stability of its metal complexes is generally lower than that of analogous TACN complexes. researchgate.net For example, the stability constants for nickel complexes with the AAZ ligand are approximately 10⁵ times lower than for the corresponding TACN complex. researchgate.net Despite this lower stability, the flexible and easily modifiable nature of the diazepan-amine framework offers distinct synthetic advantages. researchgate.net

Complexation with Transition and Rare-Earth Metals

The monoanionic tridentate and tetradentate ligands derived from 1,4,6-trimethyl-1,4-diazepan-6-amine have proven particularly effective in stabilizing reactive organometallic complexes of electropositive metals like scandium and yttrium.

The 6-amino-6-methyl-1,4-diazepine framework is a suitable ancillary ligand for supporting both neutral and cationic scandium alkyl complexes. rsc.org Monoanionic fac-κ³ tridentate ligands derived from 1,4,6-trimethyl-1,4-diazepine have been successfully used to synthesize scandium dialkyl complexes. acs.org

For example, the reaction of ligands HL¹ ([6-MeN-1,4,6-trimethyl-1,4-diazepine]) and HL² ([6-PhMe₂SiN-1,4,6-trimethyl-1,4-diazepine]) with Sc(CH₂SiMe₃)₃(THF)₂ yields the corresponding dialkyl scandium complexes (L¹)Sc(CH₂SiMe₃)₂(THF) and (L²)Sc(CH₂SiMe₃)₂(THF). acs.org The stability of these complexes is dependent on the substituent on the amido nitrogen. The methyl-substituted complex is prone to decomposition through metalation of the amido-methyl group, while the silyl-substituted analogue is more stable. acs.org These scandium alkyl complexes can be converted into cationic monoalkyl species, which have shown activity in ethylene (B1197577) polymerization. acs.org Furthermore, derivatives of the 1,4-diazepan-6-amine core, such as H₄AAZTA, form highly stable complexes with Sc³⁺, highlighting their potential in applications like radiopharmaceuticals. nih.gov

| Complex | Ligand | Ancillary Groups | Reference |

|---|---|---|---|

| (L¹)Sc(CH₂SiMe₃)₂(THF) | [6-MeN-1,4,6-trimethyl-1,4-diazepine]⁻ | Two -CH₂SiMe₃, one THF | acs.org |

| (L²)Sc(CH₂SiMe₃)₂(THF) | [6-PhMe₂SiN-1,4,6-trimethyl-1,4-diazepine]⁻ | Two -CH₂SiMe₃, one THF | acs.org |

| [(L¹)Sc(CH₂SiMe₃)(THF)₂]⁺ | [6-MeN-1,4,6-trimethyl-1,4-diazepine]⁻ | One -CH₂SiMe₃, two THF | acs.org |

Similar to scandium, the 6-amino-6-methyl-1,4-diazepine ligand framework can support yttrium alkyl complexes. rsc.org The hard Lewis acidic nature of yttrium makes it well-suited for coordination with nitrogen-donor ligands. While specific yttrium complexes with the exact this compound ligand are not detailed in the provided context, the general reactivity patterns of yttrium alkyls with related triamino-amide and amidinate-amine ligands provide strong precedent. acs.orgresearchgate.net

Lanthanum Complexes

The coordination chemistry of lanthanum(III) with nitrogen-donor ligands is extensive. As a hard Lewis acid, the La(III) ion typically favors coordination with hard donor atoms like oxygen. novapublishers.com However, it readily forms stable complexes with multidentate ligands containing nitrogen atoms. novapublishers.com For a tridentate amine ligand such as this compound, the formation of a lanthanum complex would involve the coordination of the three nitrogen atoms to the metal center. Lanthanide ions are known for their high and variable coordination numbers, commonly ranging from 6 to 12, which allows for flexible coordination geometries. researchgate.net The specific geometry of a complex with this compound would also depend on the presence of other co-ligands, such as anions or solvent molecules, in the coordination sphere. researchgate.netnih.gov While specific studies on the lanthanum complex of this compound are not detailed in the available literature, the general principles of lanthanide coordination chemistry suggest the potential for forming stable, high-coordination number complexes. novapublishers.com

Copper(II) Complexes, including Dinuclear Structures

The coordination of copper(II) with amine ligands has been a subject of significant research. Studies on ligands structurally related to this compound have revealed the formation of interesting multinuclear structures. For instance, a derivative, 1,4,6-trimethyl-6-nitro-1,4-diazepine (meaaz-NO₂), has been shown to form a neutral, dinuclear copper(II) complex with the formula [Cu₂Cl₄(C₈H₁₇N₃O₂)₂]. nih.govnih.gov

This complex features a binuclear center with a Cu-(μ-Cl)₂-Cu core, where two chloride ions bridge the two copper centers. nih.gov Each copper(II) ion is also coordinated by the tridentate meaaz-NO₂ ligand through its two tertiary amine nitrogen atoms and one oxygen atom from the nitro group. nih.gov An additional terminal chloride ion is coordinated to each copper ion, completing its coordination sphere. nih.gov The synthesis of this complex is achieved by reacting the ligand with copper(II) chloride dihydrate (CuCl₂·2H₂O) in an acetonitrile (B52724) solution. nih.gov Such complexes are of interest for their potential catalytic activity in the hydrolysis of phosphate (B84403) esters, mimicking the function of certain enzymes. nih.gov

Nickel(II) and Zinc(II) Complexes

Nickel(II) and Zinc(II) ions readily form complexes with N-donor ligands. For a tridentate ligand like this compound, both metals are expected to form stable complexes.

Nickel(II) Complexes: With its d⁸ electron configuration, Ni(II) commonly forms six-coordinate complexes with an octahedral or distorted octahedral geometry. nih.gov It is anticipated that this compound would act as a facial or meridional tridentate ligand, with two such ligands coordinating to a single Ni(II) ion to form an octahedral [Ni(L)₂]²⁺ complex. Alternatively, one ligand could coordinate along with three other monodentate ligands (like water or halides) to form a [Ni(L)X₃]⁻ type complex. researchgate.net

Zinc(II) Complexes: Zinc(II) has a flexible coordination sphere due to its d¹⁰ electron configuration, and it can adopt various geometries, most commonly tetrahedral or octahedral. frontiersin.org With this compound, Zn(II) could form a four-coordinate tetrahedral complex, [Zn(L)X]⁺, or a six-coordinate octahedral complex, [Zn(L)₂]²⁺ or [Zn(L)(H₂O)₃]²⁺, depending on the reaction conditions and the counter-ions present. nih.govfrontiersin.org

Iron(III) Complexes

Iron(III), a hard Lewis acid, has a strong affinity for both nitrogen and oxygen donor ligands. It typically forms stable, six-coordinate octahedral complexes. researchgate.netscilit.com The coordination of this compound to an Fe(III) center would likely result in a complex where the ligand occupies three coordination sites. Depending on the stoichiometry, complexes such as [Fe(L)Cl₃] or [Fe(L)₂]³⁺ could be formed, exhibiting a pseudo-octahedral geometry. researchgate.net The high-spin d⁵ configuration of Fe(III) often leads to paramagnetic complexes. In some cases, with specific ligand fields, low-spin complexes can also be formed. nih.gov

Titanium Complexes

Titanium(IV) complexes, characterized by a d⁰ electron configuration, are typically colorless or pale yellow. The coordination chemistry is dominated by the +4 oxidation state, which acts as a hard Lewis acid. Titanium(IV) readily forms six-coordinate, octahedral complexes. nih.gov The reaction of this compound with a titanium(IV) precursor, such as titanium tetrachloride (TiCl₄), would be expected to yield a complex of the type [Ti(L)Cl₃]⁺ or, more likely, a neutral adduct like [Ti(L)Cl₄], assuming the ligand remains neutral and coordinates through its three nitrogen atoms. researchgate.net

Structural Analysis of Metal Complexes

X-ray Diffraction Studies of Coordination Geometries and Conformations

X-ray diffraction is a definitive technique for elucidating the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, coordination geometries, and ligand conformations.

For the dinuclear copper(II) complex of the related ligand 1,4,6-trimethyl-6-nitro-1,4-diazepine, [Cu₂Cl₄(C₈H₁₇N₃O₂)₂], single-crystal X-ray analysis has provided detailed structural insights. nih.govnih.gov The study revealed a centrosymmetric binuclear structure. nih.gov Each copper(II) ion is in a highly Jahn-Teller-distorted octahedral environment. nih.gov

The equatorial plane around each copper ion is defined by two nitrogen atoms from the tertiary amine groups of the ligand and two bridging chloride atoms. nih.gov The axial positions are occupied by a terminal chloride ion and an oxygen atom from the nitro group of the ligand. nih.gov The bond between the copper and the nitro group's oxygen is notably long (2.845 Å), indicating a weak interaction. nih.gov The diazepine (B8756704) ring of the ligand adopts a specific conformation upon coordination to the metal center.

| Bond | Length (Å) |

|---|---|

| Cu1-N3 | 2.073 |

| Cu1-N6 | 2.091 |

| Cu1-Cl1 | 2.296 |

| Cu1-Cl2 | 2.311 |

| Cu1-Cl2' | 2.701 |

| Cu1-O2 | 2.845 |

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.834 |

| b (Å) | 14.004 |

| c (Å) | 10.380 |

| β (°) | 109.18 |

While specific X-ray diffraction data for lanthanum, nickel(II), zinc(II), iron(III), and titanium(IV) complexes with this compound are not available in the provided search results, studies on analogous complexes suggest predictable geometries. For instance, Ni(II) complexes with tridentate amine ligands typically show distorted octahedral geometries, and Fe(III) complexes also favor octahedral coordination. researchgate.netnih.gov Zinc(II) can exhibit more varied geometries, including tetrahedral and octahedral, which would require crystallographic studies for definitive assignment. frontiersin.org

Protonation Behavior and Stability Constants of Metal-Ligand Systems

No published data are available for the protonation constants of this compound or the stability constants of its complexes with any metal ions.

Influence of Steric and Electronic Factors on Coordination Geometry and Ligand Conformation

There is no available research discussing the specific steric and electronic effects of the 1,4,6-trimethyl substitution on the coordination behavior of this diazepan-6-amine ligand. Analysis of coordination geometry and ligand conformation would require crystallographic or spectroscopic data from isolated metal complexes, which are not reported in the literature.

Advanced Reaction Mechanisms and Catalytic Applications

Catalysis by Organometallic Complexes Derived from 1,4,6-Trimethyl-1,4-diazepan-6-amine Ligands

The following sections detail the specific catalytic applications of organometallic complexes featuring ligands based on the this compound scaffold.

Regio- and Stereoselective Dimerization of (Hetero)aromatic Terminal Alkynes

Organo rare-earth metal catalysts, specifically an yttrium dialkyl complex supported by a tetradentate ligand derived from this compound, have proven to be highly efficient in the regio- and stereoselective dimerization of (hetero)aromatic terminal alkynes. acs.org

The yttrium dialkyl complex, when activated by [PhNMe2H][B(C6F5)4], exhibits exceptional catalytic activity for the head-to-head (Z)-dimerization of a variety of (hetero)aromatic alkynes, yielding Z-enynes with 100% selectivity. acs.org This high degree of selectivity is a significant advantage, as controlling regio- and stereoselectivity in alkyne dimerization is a common challenge. The reaction proceeds cleanly, with no formation of the corresponding head-to-tail dimers or other isomers. acs.org

The scope of this catalytic system is demonstrated with a range of substrates, as detailed in the table below.

| Alkyne Substrate | Dimer Product | Selectivity |

| Phenylacetylene | (Z)-1,4-diphenyl-1-en-3-yne | 100% (Z), head-to-head |

| 4-Methylphenylacetylene | (Z)-1,4-bis(4-methylphenyl)-1-en-3-yne | 100% (Z), head-to-head |

| 4-Methoxyphenylacetylene | (Z)-1,4-bis(4-methoxyphenyl)-1-en-3-yne | 100% (Z), head-to-head |

| 2-Thienylacetylene | (Z)-1,4-di(thiophen-2-yl)-1-en-3-yne | 100% (Z), head-to-head |

This table is generated based on findings for a yttrium complex with a ligand derived from this compound. acs.org

The catalytic system demonstrates high rates of reaction, indicative of a very active catalyst. acs.org While specific turnover numbers are not extensively detailed in the available literature, the high efficiency and selectivity suggest a robust and long-lived catalytic species under the reaction conditions. The development of such active and selective catalysts is a testament to the potential of tailoring ligand environments around rare-earth metals to control complex organic transformations. acs.org

Ethylene (B1197577) Polymerization

In addition to alkyne dimerization, organometallic complexes of rare-earth metals supported by ligands derived from the this compound moiety have been identified as catalysts for ethylene polymerization. researchgate.netresearchgate.net The design of ancillary ligands plays a crucial role in the performance of single-site catalysts for olefin polymerization, influencing factors such as catalytic activity, polymer molecular weight, and polydispersity. The Me3DAPA-based ligand system offers a versatile platform for tuning these properties. researchgate.netresearchgate.net

While detailed quantitative data on catalyst activity, turnover numbers, and the properties of the resulting polyethylene (B3416737) from these specific catalysts are not extensively available in the public domain, their mention in reviews of rare-earth organometallic chemistry highlights their recognized potential in this field. researchgate.netresearchgate.net

Olefin Aziridination Catalysis

Hydrolysis of Phosphate (B84403) Esters, Proteins, and DNA Catalysis by Copper Complexes

A thorough search of the scientific literature found no specific studies or data on the use of copper complexes of this compound for the catalytic hydrolysis of phosphate esters, proteins, or DNA. Research in this area has predominantly focused on other ligand systems, and the catalytic activity of copper complexes with this specific diazepane-based ligand has not been reported.

Mechanistic Insights into Catalytic Cycles

The catalytic activity of complexes derived from 6-amino-1,4-diazepine ligands is intricately linked to the electronic and steric properties of the ligand, the nature of the metal center, and the reaction conditions. Research into their scandium and yttrium alkyl derivatives has illuminated several key mechanistic aspects.

Neutral and cationic rare earth metal alkyl species are known to be active catalysts for a range of chemical transformations. core.ac.uk Derivatives of the this compound framework have proven effective in stabilizing such species. For instance, neutral tridentate ligands like 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane react with trialkyl scandium or yttrium complexes to form stable neutral compounds. core.ac.uk

These neutral complexes can be converted into catalytically active cationic monoalkyl species through reaction with a proton source and a non-coordinating anion, such as [PhNMe2H][B(C6F5)4]. core.ac.uk The resulting cationic complexes, for example, [(L)Sc(CH2SiMe3)(THF)2][B(C6H5)4], where L is a derivative of the diazepane amine, often exhibit enhanced catalytic activity. acs.org These cationic species are central to processes like olefin polymerization and hydroamination/cyclization reactions. core.ac.uk The positive charge on the metal center increases its electrophilicity, thereby enhancing its reactivity towards substrates.

| Complex Type | Precursor | Activating Agent | Resulting Species | Application |

| Neutral Trialkyl | (L)M(CH2SiMe3)3 | - | - | Pre-catalyst |

| Cationic Dialkyl | (L)M(CH2SiMe3)3 | [PhNMe2H][B(C6H5)4] | [(L)M(CH2SiMe3)2(THF)]+ | Hydroamination Catalyst |

| Cationic Monoalkyl | (L)Sc(CH2SiMe3)2(THF) | [PhNMe2H][B(C6H5)4] | [(L)Sc(CH2SiMe3)(THF)2]+ | Ethylene Polymerization |

Table based on data from multiple research findings. core.ac.ukacs.org

The stability and catalytic performance of metal complexes derived from 6-amino-1,4-diazepine are highly dependent on the specific substituents on the ligand. By modifying the amine group, new monoanionic fac-κ³ tridentate ligands can be prepared, such as [6-RN-1,4,6-trimethyl-1,4-diazepine]⁻. acs.org

A study comparing a methyl-substituted ligand (L¹) with a phenyl-dimethylsilyl-substituted ligand (L²) in scandium complexes revealed significant differences in stability. The complex with the methyl-substituted ligand, (L¹)Sc(CH2SiMe3)2(THF), was found to be unstable in toluene (B28343), whereas the analogous complex with the bulkier silyl (B83357) group, (L²)Sc(CH2SiMe3)2, was stable. acs.org This highlights how steric bulk on the ligand can prevent decomposition pathways. Furthermore, catalytic activity is also affected; the THF-free system involving the more stable ligand showed good ethylene polymerization activity, demonstrating that even a single coordinating solvent molecule like THF can quench the catalysis. acs.org

The elementary steps of catalytic cycles often involve stoichiometric insertion reactions. Complexes derived from the this compound framework have been used to study these fundamental processes. For example, a dinuclear scandium complex formed via a decomposition pathway, {[CH2(μ-N)-1,4,6-trimethyl-1,4-diazepine]Sc(CH2SiMe3)}2, was shown to react with ethylene. acs.org

The reaction proceeds via a stoichiometric insertion of ethylene into the Sc−CH₂N bond. acs.org This type of insertion is a key step in many polymerization and carboamination reactions. nih.gov The mechanism is believed to involve a [2+2] cycloaddition of an unsaturated molecule (like an alkene or alkyne) with the metal-ligand bond, forming a four-membered azametallacycle intermediate. nih.gov Subsequent steps, such as protonation or further insertion, lead to the final product. nih.gov

| Reactant Complex | Unsaturated Substrate | Key Mechanistic Step | Product Complex |

| {[CH2(μ-N)-...diazepine]Sc(CH2SiMe3)}2 | Ethylene | Stoichiometric insertion into Sc-N bond | {[CH2CH2CH2(μ-N)-...diazepine]Sc(CH2SiMe3)}2 |

Table illustrating a stoichiometric insertion reaction. acs.org

The stability of catalytic species is paramount for their effectiveness. One common decomposition pathway for organometallic complexes is intramolecular metalation. In the context of scandium complexes with 6-amino-1,4-diazepine-derived ligands, this process has been directly observed. The less sterically hindered complex (L¹)Sc(CH2SiMe3)2(THF) decomposes in toluene by losing a THF molecule, followed by the metalation of a methyl group on the amido functionality of the ligand. acs.org This intramolecular C-H activation leads to the formation of a stable dinuclear scandium complex, effectively deactivating the catalyst for its intended purpose. acs.org This observation underscores the importance of ligand design in preventing catalyst decomposition.

Reactivity of Functionalized Diazepane Derivatives

Functionalization of the diazepane scaffold opens avenues to new ligand properties and coordination chemistry. Introducing specific functional groups, such as nitro groups, can significantly alter the electronic properties and reactivity of the resulting metal complexes.

While research specifically detailing nitro-functionalized this compound is limited, the coordination chemistry of related nitro-containing ligands provides valuable insights. Nitro groups are versatile functionalities in coordination chemistry. mdpi.com The nitro ligand (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (a "nitro" complex) or an oxygen atom (a "nitrito" complex), leading to linkage isomerism. libretexts.org

Ring Expansion Reactions to Form Diazepanones

Extensive searches of chemical literature and research databases did not yield specific examples or detailed studies of ring expansion reactions originating from this compound to form diazepanones. This specific transformation is not a commonly documented reaction pathway for this compound or its close derivatives.

However, it is possible to discuss analogous and well-established ring expansion reactions that are used to synthesize seven-membered rings, including cyclic ketones. One of the most relevant of these is the Tiffeneau–Demjanov rearrangement. This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a rearrangement that expands the ring by one carbon, yielding a ketone. wikipedia.orgwikipedia.org

The general mechanism for the Tiffeneau–Demjanov rearrangement proceeds through several key steps:

Diazotization: The primary amino group reacts with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. wikipedia.org

Carbocation Formation: The diazonium group is an excellent leaving group and departs as nitrogen gas (N₂), generating a primary carbocation. wikipedia.org

Rearrangement and Ring Expansion: A 1,2-alkyl shift occurs where a carbon from the ring migrates to the carbocation center. This migration is the ring-expanding step, which simultaneously relieves ring strain and forms a more stable carbocation. wikipedia.orgnumberanalytics.com

Formation of the Ketone: The resulting intermediate is an oxonium ion, which is then deprotonated to yield the final ring-expanded ketone, or diazepanone in a heterocyclic system. wikipedia.org

While this reaction provides a theoretical framework for how a ring expansion leading to a ketone could occur, there is no specific evidence to suggest that this compound itself serves as a substrate for such a transformation to a diazepanone. Such a reaction would likely require a different starting material, for instance, a piperazine (B1678402) derivative that could be expanded to the diazepane skeleton. rsc.orgnih.gov Research in this area has more commonly focused on the synthesis of diazepine (B8756704) and diazepane rings from acyclic precursors or through the condensation of smaller cyclic compounds. nih.gov

Given the lack of direct research findings, no data tables on reaction conditions, yields, or substrate scope can be provided for the ring expansion of this compound to a diazepanone.

Based on a comprehensive search of available scientific literature, there is currently no specific research focused on the theoretical and computational studies of the chemical compound "this compound." Consequently, it is not possible to provide a detailed article that adheres to the requested outline and focuses solely on this specific molecule.

Density Functional Theory (DFT) calculations for structural optimization and electronic properties.

Quantum Theory of Atoms in Molecules (QTAIM) analysis of electron density.

Prediction of spectroscopic parameters (NMR, IR) through computational methods.

Modeling of metal-ligand interactions and complex stability constants.

Computational approaches for reaction pathway elucidation and transition state analysis.

In silico docking studies for understanding ligand-target interactions in catalysis.

While research exists for related compounds such as diazepam and other derivatives of 1,4-diazepane, the strict requirement to focus exclusively on "this compound" cannot be met with the current body of scientific evidence. Therefore, the generation of a scientifically accurate and non-speculative article on this specific compound is not feasible at this time.

Structure Activity Relationships Sar in Ligand Design and Catalysis

Impact of Substitution Patterns on Coordination Properties

The coordination behavior of "1,4,6-Trimethyl-1,4-diazepan-6-amine" is intricately linked to the nature and placement of its substituent groups. These groups modulate the ligand's electronic and steric profile, which in turn influences its interaction with a metal center.

The presence of methyl groups on the nitrogen atoms and the carbon backbone of the diazepane ring has a pronounced effect on the ligand's basicity and its thermodynamic stability upon chelation. The three methyl groups in "this compound" contribute to an increase in the electron density on the nitrogen atoms through an inductive effect. This enhanced electron density increases the Lewis basicity of the amine groups, making them stronger donors to a metal center.

Table 1: Predicted Thermodynamic Trends upon Methylation of a 1,4-Diazepan-6-amine (B1415134) Ligand

| Parameter | Unsubstituted 1,4-Diazepan-6-amine | This compound | Rationale |

| Basicity (pKa) | Lower | Higher | Inductive effect of methyl groups |

| Enthalpy of Chelation (ΔH) | Less Negative | More Negative | Stronger M-N bonds due to increased basicity |

| Entropy of Chelation (ΔS) | Favorable | Potentially less favorable | Increased rigidity and potential for steric clash |

| Stability Constant (log K) | Lower | Generally Higher | Dominated by the favorable enthalpic term |

The introduction of ancillary groups, such as pyrrolidinylethyl or silyl (B83357) moieties, onto the diazepane framework can dramatically alter the ligand's performance in catalysis. These groups can introduce additional donor atoms, modify the steric environment, and influence the electronic properties of the resulting metal complex.

A pyrrolidinylethyl group attached to one of the nitrogen atoms of the diazepane ring would introduce a third potential coordination site. This could transform the ligand from bidentate to tridentate, leading to the formation of more stable, kinetically inert complexes. The increased denticity generally results in a more favorable chelate effect. The steric bulk of the pyrrolidinylethyl group can also play a crucial role in controlling the access of substrates to the metal center, thereby influencing catalytic selectivity.

Silyl groups, on the other hand, are not typically coordinating but exert significant steric and electronic effects. A bulky silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, can create a sterically hindered environment around the metal center. This can be advantageous in promoting certain catalytic reactions by preventing catalyst deactivation pathways, such as dimerization, or by directing the approach of a substrate to a specific orientation. Electronically, silyl groups are generally considered to be weakly electron-donating.

Ligand Conformation and its Role in Catalytic Stereoselectivity

The seven-membered diazepane ring of "this compound" is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov The specific conformation adopted upon coordination to a metal center is critical in determining the stereochemical outcome of a catalytic reaction, particularly in asymmetric catalysis where the ligand is chiral.

The chiral center at the 6-position, along with the stereochemistry of the nitrogen atoms upon coordination, creates a chiral pocket around the metal's active site. The preferred conformation of the chelate ring dictates the disposition of the substituents, which in turn influences the facial selectivity of substrate binding and subsequent transformation. A more rigid or "locked" conformation is often desirable in asymmetric catalysis as it can lead to higher enantioselectivity by reducing the number of competing reaction pathways that could lead to different stereoisomers. researchgate.net The interplay between the inherent chirality of the ligand and its conformational preferences is a key factor in achieving high levels of stereocontrol. chemrxiv.org

Modulating Kinetic Stability of Metal Complexes through Ligand Modification

The kinetic stability of a metal complex refers to its resistance to ligand substitution or decomposition. scispace.comresearchgate.net For catalytic applications, a balance is often required: the complex must be stable enough to have a reasonable lifetime but also labile enough to allow for substrate and product exchange at the metal center. Ligand modification is a primary tool for modulating this kinetic stability.

Increasing the denticity of the ligand, for instance by introducing a coordinating ancillary group, generally increases the kinetic stability of the complex due to the macrocyclic effect. The introduction of bulky substituents, such as the methyl groups in "this compound," can also enhance kinetic stability by sterically hindering the approach of incoming ligands that might displace the diazepane. unm.edu The rigidity of the ligand backbone is another important factor; more rigid ligands tend to form more kinetically inert complexes. slideshare.net

Steric and Electronic Tuning of Catalytic Activity and Selectivity

The steric and electronic properties of "this compound" can be systematically varied to optimize the activity and selectivity of its metal complexes for a specific catalytic transformation.

Steric tuning involves modifying the size and shape of the ligand to control the environment around the metal center. The three methyl groups on the ligand provide a certain level of steric hindrance. Increasing the size of these substituents, for example, by replacing methyl with isopropyl or tert-butyl groups, would create a more crowded catalytic pocket. This can influence selectivity by favoring the reaction of smaller substrates or by directing the attack of a reagent to a less hindered position. mdpi.com

Electronic tuning involves altering the electron-donating or electron-withdrawing nature of the ligand to modify the electronic properties of the metal center. The methyl groups in "this compound" are electron-donating, which increases the electron density on the metal. This can enhance the reactivity of the metal in certain reactions, such as oxidative addition. Conversely, introducing electron-withdrawing groups on the ligand backbone would decrease the electron density on the metal, making it more electrophilic and potentially more reactive in other types of catalytic steps, such as nucleophilic attack. researchgate.netrsc.org

Table 2: Predicted Effects of Steric and Electronic Tuning on Catalytic Properties

| Modification | Effect on Ligand | Impact on Metal Center | Potential Catalytic Consequence |

| Increase Steric Bulk | Larger cone angle | More hindered active site | Increased selectivity, decreased activity for bulky substrates |

| Decrease Steric Bulk | Smaller cone angle | More accessible active site | Decreased selectivity, increased activity for bulky substrates |

| Increase Electron Donation | More electron-rich | More electron-rich | Enhanced oxidative addition, potentially lower Lewis acidity |

| Increase Electron Withdrawal | More electron-poor | More electron-poor | Enhanced nucleophilic attack, potentially higher Lewis acidity |

General Principles of SAR for Cyclic Amine Ligands in Organometallic Chemistry

The structure-activity relationships observed for "this compound" are reflective of broader principles that apply to cyclic amine ligands in organometallic chemistry.

Chelate Ring Size: The stability of metal complexes with cyclic polyamines is highly dependent on the size of the chelate rings formed. Five- and six-membered chelate rings are generally the most stable. The 1,4-diazepane ligand forms a seven-membered chelate ring, which is conformationally flexible.

Ligand Rigidity: More rigid ligand frameworks tend to lead to higher selectivity in catalysis, particularly in asymmetric catalysis, by reducing the number of accessible conformations and creating a more well-defined chiral environment. researchgate.net

N-Substitution: The nature of the substituents on the nitrogen atoms has a profound impact on the ligand's properties. Alkyl groups increase basicity and can introduce steric bulk, while other functional groups can introduce additional donor atoms or alter the electronic properties of the ligand. researchgate.net

Backbone Substitution: Substitution on the carbon backbone of the cyclic amine, such as the methyl group at the 6-position in "this compound," can introduce chiral centers and influence the conformational preferences of the chelate ring.

By systematically exploring these structural parameters, chemists can rationally design and optimize cyclic amine ligands for a wide range of applications in organometallic catalysis.

Research on this compound Remains Largely Undocumented in Public Domain

Despite its defined chemical structure, publicly available scientific literature and research data on the compound this compound are exceptionally scarce. Extensive searches have yielded minimal information beyond its basic chemical identity, precluding a detailed analysis of its properties, synthesis, and potential applications.

The compound, identified by the CAS number 172092-33-0, is listed in several chemical supplier catalogs. However, this availability for purchase does not correspond with a presence in peer-reviewed journals, patents, or other scientific publications that would typically detail its synthesis, characterization, and use.

This lack of information makes it impossible to fulfill a detailed examination based on the requested emerging research directions. There is no documented evidence in the public domain regarding:

The development of novel functionalized derivatives: No studies have been found that describe the modification of the this compound structure to create new functionalized molecules.

Exploration of new catalytic transformations: While the diazepane scaffold can be a component of catalytic ligands, there is no specific research available on the use of this particular trimethylated amine in any catalytic processes.

Advanced computational modeling: Without experimental data on its reactivity and selectivity, there are no computational models to be found that explore its behavior in catalytic or other chemical systems.

Integration with combinatorial chemistry and high-throughput screening: The compound has not been identified in any literature related to large-scale screening for ligand discovery or other applications.

In essence, this compound appears to be a compound that, while synthetically accessible, has not been a subject of significant academic or industrial research that has been made publicly available. Therefore, any discussion of its emerging research directions or future perspectives would be purely speculative and not based on scientific evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.